N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Description
N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 1,2,4-triazolo[4,3-c]pyrimidin-3-one scaffold substituted with a 4-fluorophenyl group at position 5, a methyl group at position 7, and an acetamide side chain linked to a 2-fluorophenyl moiety. This compound’s design likely targets kinase inhibition or receptor modulation, given the prevalence of fluorinated aromatic systems and triazolopyrimidine cores in bioactive molecules .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-12-10-17-25-26(11-18(28)24-16-5-3-2-4-15(16)22)20(29)27(17)19(23-12)13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSUUFUBNGICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Acetylation: The final step might involve acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
- Structure: Shares the 1,2,4-triazolo[4,3-c]pyrimidin-3-one core but differs in substituents: Position 5: Contains a 4-fluorophenylamino group instead of a 4-fluorophenyl. Acetamide side chain: Linked to a 2,5-dimethylphenyl group rather than 2-fluorophenyl.
- Molecular Formula : C₂₂H₂₁FN₆O₂ (vs. C₂₁H₁₇F₂N₅O₂ for the target compound).
N-[(2-chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide
- Structure : Features a triazolo[4,5-d]pyrimidine core (isomeric to the target’s triazolo[4,3-c]pyrimidine) with a benzyl group at position 3 and a chlorophenylmethyl acetamide side chain.
- Molecular Formula : C₂₂H₁₉ClN₆O₂.
- Impact: The chloro substituent increases lipophilicity (Cl vs. The core isomerism may alter binding kinetics to biological targets .
Example 83 (Chromen-4-one-triazolopyrimidine Hybrid)
- Structure : Combines a pyrazolo[3,4-d]pyrimidine core with a chromen-4-one system. The fluorophenyl and isopropoxy groups introduce distinct electronic and steric profiles.
- Key Data : Melting point = 302–304°C; Mass = 571.198 (M⁺+1).
- Impact: The extended π-system (chromenone) may enhance intercalation or stacking interactions, differentiating it from the simpler triazolopyrimidine scaffold of the target compound .
Structural and Pharmacological Trends
Substituent Effects
- Fluorine vs. Chlorine : Fluorine improves metabolic stability and electronegativity, while chlorine enhances lipophilicity but may increase toxicity .
- Aromatic Substitutions : 2-Fluorophenyl (target) vs. 2,5-dimethylphenyl (): Fluorine’s smaller size and higher electronegativity favor target specificity, whereas methyl groups may reduce polarity.
Core Modifications
- Triazolo[4,3-c]pyrimidine vs. Triazolo[4,5-d]pyrimidine : Positional isomerism affects electronic distribution and hydrogen-bonding capacity, influencing interactions with enzymes like kinases .
Research Implications
- Target Specificity : The target compound’s fluorophenyl groups may optimize interactions with hydrophobic kinase pockets, as seen in tyrosine kinase inhibitors .
- Synthetic Challenges : Crystallographic refinement tools like SHELXL () are critical for resolving structural nuances in these complex heterocycles.
- Unanswered Questions: Limited pharmacological data (e.g., IC₅₀, solubility) in the evidence highlights the need for further experimental validation.
Biological Activity
N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.
Molecular Formula
- Molecular Formula : C20H16F2N5O2
- IUPAC Name : N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Structural Features
The compound features a triazolopyrimidine core which is known for its diverse pharmacological properties. The presence of fluorine atoms is significant as they can enhance lipophilicity and bioavailability.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. A review highlighted that various derivatives of 1,2,4-triazoles have been effective against a range of pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 30a | S. aureus | 0.125 μg/mL |
| 30b | E. coli | 8 μg/mL |
| 31d | P. aeruginosa | 1 μg/mL |
These findings suggest that N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide may exhibit similar antimicrobial efficacy due to its structural similarities with other active triazole derivatives .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, certain triazole compounds demonstrated significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2b | MCF7 | 22.1 |
| 2a | SaOS-2 | 19 |
| 3a | K562 | 15 |
These results indicate that modifications in the triazole structure can lead to enhanced anticancer activity .
The mechanism by which N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide exerts its biological effects is likely related to its ability to inhibit specific enzymes or pathways involved in microbial growth and cancer cell proliferation. Research into related triazole compounds suggests that they may function as enzyme inhibitors or modulate signaling pathways critical for cell survival .
Study on Antimicrobial Efficacy
In a study focusing on the synthesis and evaluation of triazole derivatives for antimicrobial activity, several compounds were tested against a panel of bacteria including E. coli and S. aureus. The results revealed that derivatives with specific substitutions exhibited significantly lower MIC values compared to standard antibiotics . This underscores the potential of N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide as a promising candidate for further development.
Study on Anticancer Properties
Another investigation assessed various triazole derivatives for their anticancer properties against different cell lines. The study found that certain modifications led to increased cytotoxicity against breast cancer (MCF7) and leukemia (K562) cells . This highlights the therapeutic potential of triazole-based compounds in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
